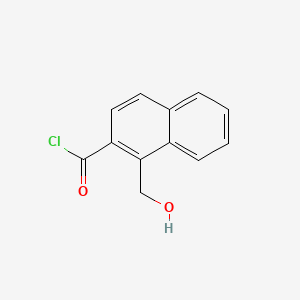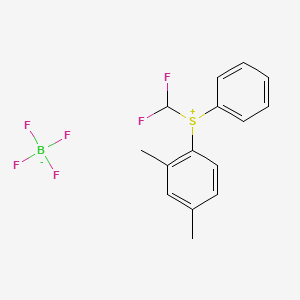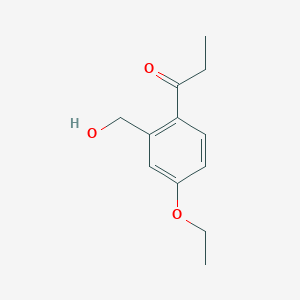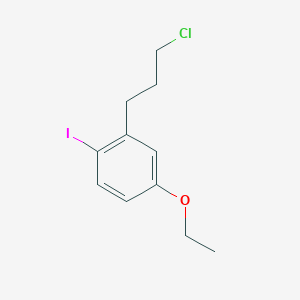
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride is an organic compound with the molecular formula C12H9ClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxymethyl group and a carbonyl chloride group. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(hydroxymethyl)naphthalene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(Hydroxymethyl)naphthalene+SOCl2→1-(Hydroxymethyl)naphthalene-2-carbonyl chloride+SO2+HCl
The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride ion.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl chloride group can be reduced to form a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of amides or esters, depending on the nucleophile used.
Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-carbaldehyde.
Reduction: Formation of 1-(hydroxymethyl)naphthalene.
科学研究应用
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-carbonyl chloride depends on the specific reaction or application. In nucleophilic substitution reactions, the carbonyl chloride group acts as an electrophile, attracting nucleophiles to replace the chloride ion. In oxidation reactions, the hydroxymethyl group undergoes electron transfer to form oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
相似化合物的比较
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride can be compared with other similar compounds, such as:
1-Naphthoyl chloride: Lacks the hydroxymethyl group, making it less reactive in certain substitution reactions.
2-Naphthoyl chloride: Similar structure but with the carbonyl chloride group at a different position, affecting its reactivity and applications.
1-(Hydroxymethyl)naphthalene: Lacks the carbonyl chloride group, limiting its use in certain synthetic applications.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications.
属性
分子式 |
C12H9ClO2 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
1-(hydroxymethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(15)10-6-5-8-3-1-2-4-9(8)11(10)7-14/h1-6,14H,7H2 |
InChI 键 |
IRZNRKQHMTWFFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)





![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)



![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)


